1-cyclopentyl-1H-pyrazol-5-ol
Overview
Description
1-cyclopentyl-1H-pyrazol-5-ol is a heterocyclic compound with a molecular formula of C8H12N2O. It features a pyrazole ring substituted with a cyclopentyl group and a hydroxyl group.
Mechanism of Action
Target of Action
Pyrazole derivatives, the class of compounds to which 1-cyclopentyl-1h-pyrazol-5-ol belongs, have been known to interact with various targets such as estrogen receptors and alcohol dehydrogenase .
Mode of Action
Based on the known interactions of pyrazole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Given the potential targets, it can be hypothesized that the compound may influence pathways related to estrogen signaling and alcohol metabolism .
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects on cellular processes regulated by estrogen receptors and alcohol dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopentyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate followed by cyclization with a suitable reagent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl-pyrazole ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-cyclopentyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-1H-pyrazole:
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol: Contains an additional methyl group, altering its chemical properties and biological activity.
1-cyclopentyl-1H-pyrazol-3-ol: The hydroxyl group is positioned differently, impacting its reactivity and interactions.
Properties
IUPAC Name |
2-cyclopentyl-1H-pyrazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-5-6-9-10(8)7-3-1-2-4-7/h5-7,9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTATQOVHCRNRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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